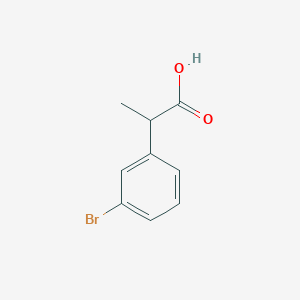

2-(3-Bromophenyl)propanoic acid

概述

描述

准备方法

合成路线和反应条件: N2,N2-二甲基鸟苷的合成通常涉及鸟苷的甲基化。 该过程可以使用甲基化试剂(如甲基碘或硫酸二甲酯)在碱性条件下进行 。 反应通常在无水溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中进行,以促进甲基化过程 .

工业生产方法: 该过程将涉及大规模甲基化反应,并采取适当的安全和环境控制措施来处理试剂和副产物 .

化学反应分析

反应类型: N2,N2-二甲基鸟苷可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成 N2,N2-二甲基黄嘌呤核苷.

还原: 还原反应可以将其还原回鸟苷.

取代: 在特定条件下,甲基可以被其他官能团取代.

常用试剂和条件:

主要产物:

氧化: N2,N2-二甲基黄嘌呤核苷.

还原: 鸟苷.

取代: 各种取代的鸟苷衍生物.

科学研究应用

作用机制

相似化合物的比较

类似化合物:

N2-甲基鸟苷: 与 N2,N2-二甲基鸟苷类似,但只有一个甲基连接到第二位的氮原子.

N6-甲基腺苷: 另一种在 RNA 中发现的修饰核苷,其甲基连接到腺嘌呤的第六位的氮原子.

假尿苷: 一种修饰的核苷,其中尿苷异构化为假尿苷.

独特性: N2,N2-二甲基鸟苷的独特性在于其双重甲基化,与其他修饰的核苷相比,它为 tRNA 提供了更高的稳定性 。 这种双重甲基化对于维持蛋白质合成过程中 tRNA 的结构完整性特别重要 .

生物活性

2-(3-Bromophenyl)propanoic acid, also known as (R)-2-(3-bromophenyl)propanoic acid, is a chiral compound with significant implications in medicinal chemistry. Its molecular formula is C10H11BrO2, and it has a molecular weight of approximately 229.07 g/mol. The presence of the bromine atom in the meta position of the phenyl ring enhances its biological activity and reactivity, making it a candidate for various pharmacological applications, particularly in anti-inflammatory and analgesic drug development.

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to modulate pain pathways, suggesting its potential utility in treating conditions characterized by inflammation and pain. Studies indicate that this compound interacts with various biological receptors involved in pain perception, influencing inflammatory responses.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. Interaction studies have revealed that it may influence cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-(3-Bromophenyl)propionic acid | C10H11BrO2 | 1.00 |

| 4-(3-Bromophenyl)butanoic acid | C11H13BrO2 | 0.98 |

| 3-(4-Bromophenyl)propanoic acid | C10H11BrO2 | 0.98 |

| 3-(2-Bromophenyl)propionic acid | C10H11BrO2 | 0.98 |

| 3-(3,5-Dibromophenyl)propanoic acid | C10H10Br2O2 | 1.00 |

This table illustrates the structural similarities between this compound and other brominated compounds, highlighting its unique features that contribute to its biological activity.

Case Studies

- Anti-inflammatory Efficacy : A study published in International Journal of Molecular Sciences investigated the anti-inflammatory effects of various brominated compounds, including this compound. The findings indicated significant reductions in inflammatory markers in vitro, supporting its potential as a therapeutic agent for inflammatory diseases .

- Pain Modulation : Another research effort focused on the analgesic properties of this compound, demonstrating its effectiveness in reducing pain responses in animal models. The study suggested that the compound's mechanism involves modulation of pain receptors, providing a basis for its use in pain management therapies.

属性

IUPAC Name |

2-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHMQZFTSIHQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510151 | |

| Record name | 2-(3-Bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53086-52-5 | |

| Record name | 3-Bromo-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53086-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。